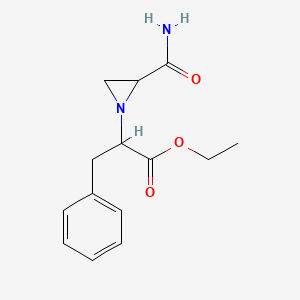
Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate
Descripción general
Descripción
Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate is a synthetic organic compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate typically involves the reaction of aziridine-2-carboxamide with ethyl succinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures (around -5°C) to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can participate in substitution reactions where the aziridine ring is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, dichloromethane
Catalysts: Bases like triethylamine
Major Products Formed
The major products formed from these reactions are typically alkylated derivatives where the aziridine ring has been opened and substituted by the nucleophile .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate involves the nucleophilic ring-opening of the aziridine ring. This reaction primarily targets thiol groups on proteins, leading to the formation of covalent bonds. This property makes it a potential inhibitor of enzymes like protein disulfide isomerases, which play a role in the folding and stability of proteins in cells .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
Ethyl 4-(2-carbamoylaziridin-1-yl)-4-oxobutanoate: Another aziridine derivative with similar reactivity and applications.
Uniqueness
Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate is unique due to its specific structure, which combines the aziridine ring with a phenylpropanoate moiety.
Propiedades
IUPAC Name |
ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)11(16-9-12(16)13(15)17)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLXTJETWRSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2CC2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride](/img/structure/B3860224.png)
![N-[(1-methyl-1H-indol-2-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3860227.png)
![N-[4-(dimethylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3860229.png)
![2-methyl-N'-[1-(4-nitrophenyl)ethylidene]-3-furohydrazide](/img/structure/B3860239.png)
![[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B3860242.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3860243.png)


![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3860262.png)


![4-[4-(2,4,6-Trimethylphenoxy)butyl]morpholine](/img/structure/B3860286.png)
![N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine](/img/structure/B3860307.png)
![1-Methyl-4-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]piperazine](/img/structure/B3860310.png)
